molecular formula C79H104N2O16Si3 B15354992 10-O-[(2R,3S)-3-(Benzoylamino)-2-O-(triethylsilyl)-3-phenylpropanoyl]-10-O-deacetylpaclitaxel

10-O-[(2R,3S)-3-(Benzoylamino)-2-O-(triethylsilyl)-3-phenylpropanoyl]-10-O-deacetylpaclitaxel

Cat. No.: B15354992
M. Wt: 1421.9 g/mol
InChI Key: JBXKGPCPZKQNAX-XXWSIIMASA-N
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Description

10-O-[(2R,3S)-3-(Benzoylamino)-2-O-(triethylsilyl)-3-phenylpropanoyl]-10-O-deacetylpaclitaxel is a synthetic derivative of paclitaxel, a prominent chemotherapy drug. This compound has modifications that potentially enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-O-[(2R,3S)-3-(Benzoylamino)-2-O-(triethylsilyl)-3-phenylpropanoyl]-10-O-deacetylpaclitaxel involves multiple steps. Typically, the preparation starts with paclitaxel as the primary substrate. Through a series of reactions including esterification and protection group chemistry, the side chains are introduced. The reaction conditions often require anhydrous solvents, controlled temperatures, and inert atmospheres to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, production involves optimized synthetic routes with bulk reagents, automated systems for temperature control, and high-throughput purification techniques like HPLC (High-Performance Liquid Chromatography).

Chemical Reactions Analysis

Types of Reactions It Undergoes: 10-O-[(2R,3S)-3-(Benzoylamino)-2-O-(triethylsilyl)-3-phenylpropanoyl]-10-O-deacetylpaclitaxel primarily undergoes reactions such as ester hydrolysis, amide bond formation, and oxidation.

Common Reagents and Conditions: Reagents like DCC (Dicyclohexylcarbodiimide) for amide bond formation, TMSCl (Trimethylsilyl chloride) for silylation, and various bases and acids for hydrolysis and deprotection are commonly used. Conditions involve specific pH adjustments, temperature ranges typically between 0-40°C, and the use of catalysts.

Major Products Formed: Upon ester hydrolysis, deprotected versions of the compound are obtained. Amide bond formation yields derivatives with different functional groups that may enhance or modulate biological activity.

Scientific Research Applications

10-O-[(2R,3S)-3-(Benzoylamino)-2-O-(triethylsilyl)-3-phenylpropanoyl]-10-O-deacetylpaclitaxel finds applications in several fields:

Chemistry: Used as a model compound for studying esterification, silylation, and amide bond formation reactions.

Biology: Its derivatives are utilized in cell culture studies to understand cytotoxic effects and mechanism of action at the cellular level.

Medicine: Primarily explored for its enhanced anticancer properties, this compound is part of experimental therapies aimed at improving the efficacy and reducing the side effects of traditional paclitaxel treatments.

Industry: Involved in the development of novel drug delivery systems and formulations to enhance bioavailability and targeting of chemotherapy agents.

Mechanism of Action

When compared to similar compounds, 10-O-[(2R,3S)-3-(Benzoylamino)-2-O-(triethylsilyl)-3-phenylpropanoyl]-10-O-deacetylpaclitaxel shows unique modifications that confer specific advantages:

Paclitaxel: The parent compound from which it is derived. This compound potentially exhibits improved solubility and reduced side effects due to its structural modifications.

Docetaxel: Another derivative of paclitaxel, but with different side chain modifications. It is also a potent chemotherapy agent but with distinct pharmacokinetic profiles.

Cabazitaxel: A semi-synthetic derivative of docetaxel, known for its activity against multidrug-resistant cancer cells. Compared to this, this compound might offer different advantages in terms of solubility and bioavailability.

Comparison with Similar Compounds

  • Epothilone B: Another microtubule-stabilizing agent with a similar mechanism but different chemical structure.

  • Ixabepilone: A synthetic analog of epothilone B, used for its efficacy in taxane-resistant cancers.

Properties

Molecular Formula

C79H104N2O16Si3

Molecular Weight

1421.9 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12,15-bis[[(2R,3S)-3-benzamido-3-phenyl-2-triethylsilyloxypropanoyl]oxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C79H104N2O16Si3/c1-15-98(16-2,17-3)95-60-49-61-78(51-90-61,94-53(11)82)68-70(93-73(86)58-47-37-28-38-48-58)79(89)50-59(91-74(87)66(96-99(18-4,19-5)20-6)63(54-39-29-24-30-40-54)80-71(84)56-43-33-26-34-44-56)52(10)62(76(79,12)13)65(69(83)77(60,68)14)92-75(88)67(97-100(21-7,22-8)23-9)64(55-41-31-25-32-42-55)81-72(85)57-45-35-27-36-46-57/h24-48,59-61,63-68,70,89H,15-23,49-51H2,1-14H3,(H,80,84)(H,81,85)/t59-,60-,61+,63-,64-,65+,66+,67+,68-,70-,77+,78-,79+/m0/s1

InChI Key

JBXKGPCPZKQNAX-XXWSIIMASA-N

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O[Si](CC)(CC)CC)C)OC(=O)[C@@H]([C@H](C8=CC=CC=C8)NC(=O)C9=CC=CC=C9)O[Si](CC)(CC)CC)C)OC(=O)C

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O[Si](CC)(CC)CC)C)OC(=O)C(C(C8=CC=CC=C8)NC(=O)C9=CC=CC=C9)O[Si](CC)(CC)CC)C)OC(=O)C

Origin of Product

United States

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